molecular formula C18H13BrN4 B14741453 (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene CAS No. 6271-26-7

(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene

Cat. No.: B14741453
CAS No.: 6271-26-7
M. Wt: 365.2 g/mol
InChI Key: ZYWBJIXGFCLOBA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is an organic compound with the chemical formula C12H9BrN2. It is a solid substance that appears as yellow crystals This compound is known for its unique structural properties, which include a bromine atom attached to a phenyl ring and a diazene group linking two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene typically involves the reaction of 4-bromoaniline with aniline in the presence of an oxidizing agent such as OXONE. The reaction is carried out in a solvent like dichloromethane (CH2Cl2) and water, and the mixture is stirred at room temperature for about 18 hours . The product is then extracted and purified using standard techniques like column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is unique due to its combination of a bromine atom and a diazene group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its structural versatility make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

6271-26-7

Molecular Formula

C18H13BrN4

Molecular Weight

365.2 g/mol

IUPAC Name

(4-bromophenyl)-(4-phenyldiazenylphenyl)diazene

InChI

InChI=1S/C18H13BrN4/c19-14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H

InChI Key

ZYWBJIXGFCLOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br

Origin of Product

United States

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